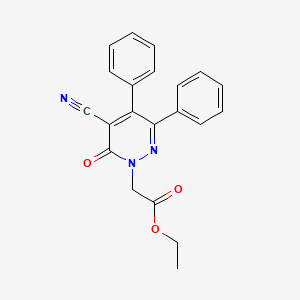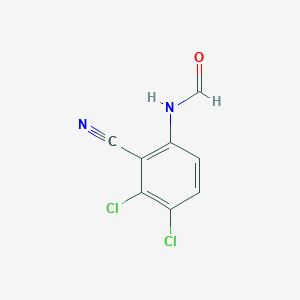
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- is a complex organic compound with the molecular formula C26H34N6O2 and a molecular weight of 462.587 g/mol . This compound is known for its unique structure, which includes two piperazinyl groups attached to an anthracenedione core. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1-(piperazinyl)ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: The piperazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has similar structural features but different substituents, leading to distinct chemical properties.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another related compound with different substituents, affecting its reactivity and applications.
Uniqueness
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- is unique due to its specific piperazinyl substituents, which confer distinct chemical and biological properties. These substituents enhance its solubility and reactivity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
65271-73-0 |
|---|---|
分子式 |
C26H34N6O2 |
分子量 |
462.6 g/mol |
IUPAC名 |
1,4-bis(2-piperazin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N6O2/c33-25-19-3-1-2-4-20(19)26(34)24-22(30-12-18-32-15-9-28-10-16-32)6-5-21(23(24)25)29-11-17-31-13-7-27-8-14-31/h1-6,27-30H,7-18H2 |
InChIキー |
GGRDZSKWRZUPBU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCNC2=C3C(=C(C=C2)NCCN4CCNCC4)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)





![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
